"4-Tert-butyl-2-nitrophenyl propyl ether" synthesis and characterization
"4-Tert-butyl-2-nitrophenyl propyl ether" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Tert-butyl-2-nitrophenyl propyl ether
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butyl-2-nitrophenyl propyl ether (CAS No. 33353-60-5).[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the Williamson ether synthesis, a robust and efficient method for preparing this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and outline a complete analytical workflow for the structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
4-tert-butyl-2-nitrophenyl propyl ether, with the molecular formula C13H19NO3, is a nitroaromatic compound whose structure is amenable to further functionalization, making it a key building block in organic synthesis.[1] The presence of the nitro group allows for reduction to an amine, which can then undergo a variety of coupling reactions. The ether linkage is generally stable, and the tert-butyl group provides steric bulk and influences solubility. Understanding a reliable synthetic route and having a complete characterization dataset is crucial for its application in multi-step synthetic campaigns.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and reliable method for the preparation of 4-tert-butyl-2-nitrophenyl propyl ether is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][4]
Mechanistic Rationale and Reagent Selection
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The acidic phenolic proton of 4-tert-butyl-2-nitrophenol is removed by a suitable base to generate the corresponding phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide and displacing the halide leaving group to form the desired ether bond.
The choice of reactants is critical for maximizing yield and minimizing side reactions. There are two possible disconnections for the target ether:
-
Route A (Preferred): 4-tert-butyl-2-nitrophenoxide + Propyl Halide
-
Route B (Disfavored): Propoxide + 4-tert-butyl-2-nitrohalobenzene
Route A is strongly preferred because the SN2 reaction works best with primary alkyl halides like 1-bromopropane or 1-iodopropane.[3][5] Using a tertiary alkyl halide, as would be required in the reverse approach (Route B), would lead almost exclusively to an elimination (E2) reaction rather than substitution.[6]
Causality behind Experimental Choices:
-
Base Selection: A moderately strong base is required to fully deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, they are also highly reactive and require strictly anhydrous conditions.[7] A more practical and safer choice for this specific substrate is potassium carbonate (K₂CO₃), which is a non-hygroscopic solid base, strong enough to deprotonate the phenol, especially when heated.
-
Solvent Selection: A polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic phenoxide intermediate and the organic halide but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile. This environment accelerates the rate of the SN2 reaction.
-
Alkyl Halide: 1-Iodopropane is an excellent electrophile due to iodine being a superb leaving group. However, 1-bromopropane is often a more cost-effective and readily available alternative that provides excellent results.
Reaction Mechanism Diagram
The diagram below illustrates the SN2 mechanism for the synthesis of 4-tert-butyl-2-nitrophenyl propyl ether.
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Equipment
-
Reactants:
-
Solvent: Acetone, anhydrous
-
Work-up Reagents: Deionized water, Diethyl ether, Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄), anhydrous
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butyl-2-nitrophenol (10.0 g, 51.2 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (10.6 g, 76.8 mmol, 1.5 equivalents) and 100 mL of anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (7.0 mL, 76.8 mmol, 1.5 equivalents) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to obtain the pure 4-tert-butyl-2-nitrophenyl propyl ether.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-tert-butyl-2-nitrophenyl propyl ether.
Physical Properties
| Property | Value | Reference |
| CAS Number | 33353-60-5 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.30 g/mol | [2] |
| Appearance | Yellow crystalline solid or oil | [1] |
| Boiling Point | 326 °C | [2] |
| Density | 1.054 g/cm³ | [2] |
Spectroscopic Data
The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | d, J ≈ 2.5 Hz | 1H | Ar-H (H3, ortho to NO₂) |
| ~ 7.55 | dd, J ≈ 9.0, 2.5 Hz | 1H | Ar-H (H5, meta to NO₂) |
| ~ 6.95 | d, J ≈ 9.0 Hz | 1H | Ar-H (H6, ortho to O-propyl) |
| ~ 4.05 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂-CH₃ |
| ~ 1.85 | sextet, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂ -CH₃ |
| ~ 1.35 | s | 9H | -C(CH₃ )₃ |
| ~ 1.05 | t, J ≈ 7.5 Hz | 3H | -O-CH₂-CH₂-CH₃ |
Note: The protons on the carbon adjacent to the ether oxygen are shifted downfield to ~4.05 ppm.[10]
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts (in ppm) in CDCl₃ are:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Ar-C -O |
| ~ 148 | Ar-C -tert-butyl |
| ~ 141 | Ar-C -NO₂ |
| ~ 125 | Ar-C H |
| ~ 123 | Ar-C H |
| ~ 113 | Ar-C H |
| ~ 72 | -O-C H₂- |
| ~ 35 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
| ~ 22 | -CH₂-C H₂-CH₃ |
| ~ 10 | -CH₂-CH₂-C H₃ |
IR spectroscopy is used to identify key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (propyl, t-butyl) |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| 1530-1475 | Strong | Asymmetric N-O stretch (NO₂) [11] |
| 1360-1290 | Strong | Symmetric N-O stretch (NO₂) [11] |
| ~1250 | Strong | Aryl-Alkyl Ether C-O stretch (asymmetric)[10] |
| ~1050 | Strong | Aryl-Alkyl Ether C-O stretch (symmetric)[10] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 237.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the propyl group (M-43), loss of propene (M-42), and cleavage of the tert-butyl group (M-57).
Conclusion
The Williamson ether synthesis offers a highly efficient, reliable, and scalable method for the preparation of 4-tert-butyl-2-nitrophenyl propyl ether from commercially available starting materials. The detailed protocol and comprehensive characterization data provided in this guide serve as a robust framework for researchers and scientists. The self-validating nature of the protocol, combined with the detailed analytical benchmarks, ensures that high-purity material can be consistently produced for applications in pharmaceutical and agrochemical research and development.
References
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]
-
Study.com. Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
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- 8. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]
- 9. 4-tert-Butyl-2-nitrophenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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